molecular formula C10H10N2O3 B8748965 2-ethoxy-1H-benzimidazole-4-formic acid

2-ethoxy-1H-benzimidazole-4-formic acid

Cat. No.: B8748965
M. Wt: 206.20 g/mol
InChI Key: BFEXQKMXNWEQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-1H-benzimidazole-4-formic acid is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-ethoxy-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-2-15-10-11-7-5-3-4-6(9(13)14)8(7)12-10/h3-5H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

BFEXQKMXNWEQAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=CC=C2N1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.0 g of 2,3-diaminobenzoic acid is dissolved into 20 ml of glacial acetic acid. Triethyl orthoformate (2.1 eq.) is added into the above mixture at temperature of 0° C.; and to stir it for 2 hours at temperature of 0˜5° C.; and 150 ml of water is added into it, and then to isolate and filter to produce 2-ethoxy-1H-benzimidazole-4-formic acid. The yield is about 89%. 2-ethoxy-1H-benzimidzzole-4-formic acid is added into 15 ml of thionyl chloride, and to react for 60 minutes, and after end of the reaction completely, and (L)-2-amino-1-p-nitrophenyl-1,3-propylene glycol (1.1 eq) is added into the reaction mixture under stirring for 2 hours at the room temperature, and then to filter the inorganic salt, and evaporate the solvent to dry, to obtain the final product of (L)-2-ethoxy-1H-benzimidazole-4-[N-(1-hydroxymethyl-2-p-nitrophenylhydroxyethyl)amide. The yield is about 91%. Using the same process to prepare the compounds in Table 3.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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